molecular formula C10H11NO2 B3042977 2-Amino-5-cyclopropylbenzoic acid CAS No. 68701-47-3

2-Amino-5-cyclopropylbenzoic acid

Cat. No.: B3042977
CAS No.: 68701-47-3
M. Wt: 177.2 g/mol
InChI Key: UERVAQKRBPRDJP-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and a cyclopropyl group is attached to the fifth carbon of the benzene ring

Scientific Research Applications

2-Amino-5-cyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzoic acid derivative followed by amination. For example, starting with 5-cyclopropylbenzoic acid, the amino group can be introduced via a nitration-reduction sequence or direct amination using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often employ catalytic hydrogenation, high-pressure reactors, and continuous flow systems to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cyclopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce cyclopropylbenzyl alcohol.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopropylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl group provides steric hindrance and influences the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Aminobenzoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    5-Cyclopropylbenzoic acid: Lacks the amino group, affecting its reactivity and applications.

    2-Amino-4-cyclopropylbenzoic acid: Similar structure but with the cyclopropyl group at a different position, leading to variations in its chemical behavior.

Uniqueness: 2-Amino-5-cyclopropylbenzoic acid is unique due to the specific positioning of the amino and cyclopropyl groups on the benzene ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-cyclopropylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERVAQKRBPRDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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